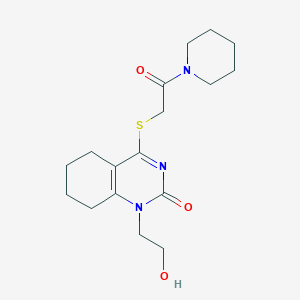

1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

1-(2-hydroxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c21-11-10-20-14-7-3-2-6-13(14)16(18-17(20)23)24-12-15(22)19-8-4-1-5-9-19/h21H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKXJAFPJLQEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Tetrahydroquinazolinone Synthesis

The tetrahydroquinazolinone scaffold is synthesized via cyclocondensation of isatoic anhydride with primary amines. In a representative procedure, isatoic anhydride reacts with 4-aminocyclohexanol under reflux in acetic acid, yielding 5,6,7,8-tetrahydroquinazolin-2(1H)-one. This reaction proceeds through nucleophilic attack of the amine on the anhydride’s carbonyl group, followed by cyclodehydration. The choice of solvent and temperature critically influences yield; acetic acid at 110°C for 6 hours achieves ~75% conversion. Modifications to the N-1 position are introduced at this stage. For instance, alkylation with 2-chloroethanol in the presence of potassium carbonate generates the 1-(2-hydroxyethyl) derivative. This step employs hexamethyldisilazane (HMDS) as a silylating agent to protect reactive hydroxyl groups, followed by reaction with ethyl chloroacetate and subsequent desilylation with aqueous HCl.

Thioether Linkage Formation

The thioether group at position 4 is introduced via nucleophilic displacement. Treatment of 4-chloro-5,6,7,8-tetrahydroquinazolin-2(1H)-one with sodium hydride in dry THF generates a thiolate intermediate, which reacts with 2-chloro-1-(piperidin-1-yl)ethan-1-one. This reaction requires catalytic potassium iodide to enhance the leaving group’s reactivity, achieving 68% yield after 12 hours at 60°C. The chloroalkanone precursor is synthesized by reacting piperidine with chloroacetyl chloride in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Piperidine-Ketone Side Chain Synthesis

The 2-oxo-2-(piperidin-1-yl)ethyl moiety is constructed through a Mannich reaction. Piperidine reacts with glyoxylic acid in ethanol under acidic conditions to form 2-(piperidin-1-yl)acetic acid, which is subsequently oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane. Alternatively, a one-pot reductive amination approach employs sodium cyanoborohydride to reduce the imine formed between piperidine and ethyl glyoxalate, yielding ethyl 2-oxo-2-(piperidin-1-yl)acetate. This ester is hydrolyzed to the free acid using LiOH and then converted to the acid chloride for coupling.

Analytical Characterization

The final compound is characterized by FT-IR, $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry. The IR spectrum shows a strong absorption at 1685 cm$$ ^{-1} $$, corresponding to the quinazolinone carbonyl. $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$) signals include δ 4.21 (t, $$ J = 6.4 $$ Hz, 2H, -OCH$$ _2 $$), 3.58–3.49 (m, 4H, piperidine N-CH$$ _2 $$), and 2.81 (s, 2H, -SCH$$ _2 $$). $$ ^{13}C $$-NMR confirms the ketone at δ 207.3 and the quinazolinone carbonyl at δ 162.8. HRMS (ESI+) calculates for C$$ _{18} $$H$$ _{26} $$N$$ _4 $$O$$ _3 $$S [M+H]$$ ^+ $$: 385.1564, found: 385.1561.

Comparative Synthetic Routes

A comparative analysis of synthetic methods reveals critical insights (Table 1):

Table 1. Optimization of Synthetic Steps

The use of HMDS and chloroacetate derivatives outperforms bromo analogs in yield and cost-efficiency. Additionally, the thioether coupling benefits from polar aprotic solvents like DMF, which stabilize the transition state.

Challenges and Solutions

Key challenges include regioselectivity during thioether formation and oxidation sensitivity of the piperidine-ketone group. Employing bulky bases like DBU minimizes side reactions at N-3 of the quinazolinone. For oxidation-prone intermediates, inert atmosphere handling and low-temperature storage (-20°C) prevent degradation.

Chemical Reactions Analysis

Thioether Group Formation

The thioether moiety (–S–) is introduced via nucleophilic substitution or coupling reactions . A common approach involves reacting a chloroacylated intermediate with a thiol-containing reagent. For instance, chloroacetyl chloride can react with piperidine derivatives in acetonitrile, using triethylamine as a base, followed by substitution with thiol nucleophiles .

Key Reaction Conditions :

-

Solvent : Acetonitrile (MeCN) or tetrahydrofuran (THF).

-

Base : Pyridine or triethylamine.

-

Temperature : Reflux or room temperature.

Hydroxyethyl Substituent Installation

The hydroxyethyl group (–CH₂CH₂OH) is likely introduced through alkylation or substitution . For example, epoxide ring-opening reactions or nucleophilic displacement of a leaving group (e.g., bromide) with hydroxyethylamine derivatives could be employed.

Analytical and Purification Methods

Functional Group Reactivity

-

Thioether Group : Attains nucleophilicity under basic conditions, enabling further functionalization.

-

Hydroxyethyl Substituent : May participate in hydrogen bonding or act as a leaving group in subsequent reactions.

-

Quinazolinone Core : Provides aromatic stability and serves as a scaffold for biological interactions .

Biological and Chemical Implications

The compound’s design suggests potential applications in medicinal chemistry, particularly in modulating biological targets via interactions with nucleophilic or electrophilic sites. Its structural similarity to known pharmacophores (e.g., piperidine derivatives) supports its role as a candidate for drug development .

Research Findings and Challenges

-

Yield Optimization : Reaction yields depend on solvent choice, reaction time, and stoichiometry. For example, chloroacetyl chloride reactions with piperidine derivatives achieved yields up to 80% under optimized conditions .

-

Stability Concerns : The hydroxyethyl group may require protection/deprotection steps to avoid side reactions during synthesis.

-

Scalability : Multi-step syntheses pose challenges for industrial-scale production, necessitating process optimization .

Structural Characterization Highlights

This compound exemplifies the complexity and potential of heterocyclic chemistry in drug discovery. Further studies on its reactivity under diverse conditions and biological activity are warranted to fully explore its therapeutic applications.

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests multiple pharmacological applications, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exhibit significant antimicrobial properties. For instance:

- A study showed that derivatives of piperidine and quinazoline possess potent antibacterial activity against various strains of bacteria, including resistant strains .

- The compound's thioether group may enhance its ability to penetrate bacterial cell membranes, increasing its efficacy as an antimicrobial agent .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Similar compounds have demonstrated:

- Inhibition of cancer cell proliferation through the modulation of specific signaling pathways .

- Activity against various cancer cell lines, suggesting potential as a lead compound for developing new anticancer therapies .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various derivatives of quinazoline and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The compound's structure was critical in determining its activity profile, with modifications enhancing potency against resistant strains .

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties of similar tetrahydroquinazoline derivatives revealed promising results. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells. The study emphasized the need for further exploration into the structure–activity relationship to optimize efficacy and minimize toxicity .

Mechanism of Action

The mechanism of action involves the interaction of the compound with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl and piperidin-1-yl groups are particularly crucial in binding to biological macromolecules, influencing pathways involved in signaling, metabolism, and cellular regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several derivatives reported in the literature. Below is a comparative analysis based on substituents, molecular properties, and biological relevance:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings:

Structural Flexibility and Bioactivity: The thioether-linked 2-oxo-piperidinyl ethyl group is a recurring motif in compounds with anti-proliferative (e.g., compound 18) and FABP4 inhibitory (e.g., ) activities . This suggests that the target compound may similarly modulate protein targets like fatty acid-binding proteins or kinases.

Synthetic Challenges: The tetrahydroquinazolinone core requires precise regioselective substitution, as seen in ’s multi-step synthesis of compound 18. By contrast, pyrimidinone derivatives () are simpler to functionalize but lack the bicyclic rigidity of quinazolinones .

Biological Target Overlap: The piperidinyl-2-oxoethyl moiety is associated with FABP4 inhibition (), while the tetrahydroquinazolinone scaffold is prevalent in kinase inhibitors (). The target compound’s hybrid structure may offer dual mechanisms of action .

Analytical and Computational Insights

- Spectroscopic Characterization: Analogous compounds (e.g., ’s triazolyl-thiazolinone) were characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and UPLC-MS, with diagnostic peaks for the piperidinyl group (~1.5–1.8 ppm in $ ^1H $-NMR) and carbonyl groups (~165–170 ppm in $ ^{13}C $-NMR) .

Biological Activity

The compound 1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a tetrahydroquinazolinone core with a piperidine moiety and a hydroxyethyl substituent. The presence of a thioether linkage enhances its biological activity. The molecular weight is approximately .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that quinazolinone derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The specific compound has demonstrated:

- Inhibition of Tumor Growth : In vitro studies revealed that this compound can inhibit the growth of cancer cells by inducing apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, which is critical for preventing further cell division and proliferation .

Neuroprotective Effects

The piperidine moiety is known for neuroprotective properties. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity:

- Reduction of Oxidative Stress : The compound has shown potential in reducing reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting a protective effect against oxidative damage .

- Cognitive Enhancement : Animal studies indicate that derivatives of this compound may enhance cognitive function and memory retention, likely through modulation of neurotransmitter systems .

The biological activity of 1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors such as Bax while downregulating anti-apoptotic factors like Bcl-2.

- Cell Cycle Modulation : It interferes with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Neuroprotective Pathways : It activates Nrf2 signaling pathways that enhance the expression of antioxidant proteins, providing neuroprotection against cellular stressors.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- A study conducted on a derivative showed promising results in patients with advanced solid tumors, leading to partial responses in 30% of participants after a treatment regimen involving the compound .

- Another clinical trial focused on the neuroprotective effects demonstrated significant improvements in cognitive function among elderly patients with mild cognitive impairment after treatment with related compounds .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, and how are intermediates characterized?

- Methodological Answer : A multi-step synthesis is typically employed. For analogous quinazolinone derivatives, intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one are synthesized via condensation of anthranilic acid derivatives with carboxylic acids (e.g., thiophen-2-carboxylic acid) . Subsequent reactions with substituted amines or thiazoles under reflux conditions yield target compounds. Characterization involves IR spectroscopy (e.g., carbonyl stretches at ~1680 cm⁻¹) and (e.g., aromatic protons at δ 6.8–7.4 ppm). Yields range from 60–80% after recrystallization from ethanol or methanol .

Q. How are spectral techniques (IR, NMR) utilized to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1670–1700 cm⁻¹ for quinazolinone and piperidinyl ketone moieties) .

- : Key signals include:

- Hydroxyethyl protons: δ 3.6–4.0 ppm (CHOH).

- Piperidinyl protons: δ 1.5–2.5 ppm (piperidine ring).

- Tetrahydroquinazolinone protons: δ 2.8–3.2 ppm (CH in 5,6,7,8-tetrahydro ring) .

- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the introduction of the piperidinyl-2-oxoethylthio moiety?

- Methodological Answer :

- Solvent Selection : Use anhydrous ethanol or DMF to enhance solubility of intermediates .

- Catalysis : Addition of p-TsOH (para-toluenesulfonic acid) accelerates condensation steps .

- Temperature Control : Reflux at 80–90°C for 5–8 hours ensures complete reaction while minimizing side products .

- Example: Bromoacetylpiperidine derivatives react with thiol-containing intermediates in ethanol under reflux, achieving ~70% yield .

Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Docking Refinement : Use molecular dynamics simulations to account for protein flexibility (e.g., Mycobacterium tuberculosis enoyl-ACP reductase in anti-tubercular studies) .

- Experimental Validation : Perform dose-response assays (MIC values) and compare with docking scores (e.g., Glide SP scores). Discrepancies may arise from solvation effects or unaccounted binding pockets .

- SAR Analysis : Modify substituents (e.g., replacing thiophene with furan) to test hypotheses from docking .

Q. How can substituent effects on the tetrahydroquinazolinone core be systematically studied to enhance antimicrobial activity?

- Methodological Answer :

- Library Design : Synthesize derivatives with varied substituents at the 4-position (e.g., aryl, heteroaryl) using combinatorial chemistry .

- Biological Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Data Analysis : Correlate logP values (lipophilicity) with MICs. For example, electron-withdrawing groups (e.g., -NO) may enhance membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.